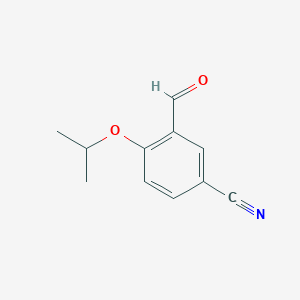

3-formyl-4-propan-2-yloxybenzonitrile

Description

3-Formyl-4-propan-2-yloxybenzonitrile (IUPAC name: 3-formyl-4-(propan-2-yloxy)benzonitrile) is a substituted benzonitrile derivative featuring a formyl group at the 3-position and an isopropoxy group at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which enable diverse reactivity, such as participation in condensation reactions (via the formyl group) and ether-based modifications. Its molecular formula is inferred as C11H11NO2, with a theoretical molecular weight of 189.21 g/mol.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-formyl-4-propan-2-yloxybenzonitrile |

InChI |

InChI=1S/C11H11NO2/c1-8(2)14-11-4-3-9(6-12)5-10(11)7-13/h3-5,7-8H,1-2H3 |

InChI Key |

GCJSINDVTSYEHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#N)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-4-propan-2-yloxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 5-cyano-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like acetone or dimethylformamide.

Industrial Production Methods: Industrial production methods for 3-formyl-4-propan-2-yloxybenzonitrile often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-formyl-4-propan-2-yloxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: 5-Cyano-2-isopropoxybenzoic acid.

Reduction: 5-Amino-2-isopropoxybenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-formyl-4-propan-2-yloxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-formyl-4-propan-2-yloxybenzonitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Physical Properties

The following table compares hypothetical data for 3-formyl-4-propan-2-yloxybenzonitrile with experimentally reported data for 4-formyl-3-methoxybenzonitrile (CAS RN: 21962-45-8), a positional isomer and structural analog .

Key Observations:

- Steric and Lipophilicity Effects : The isopropoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to the methoxy group in 4-formyl-3-methoxybenzonitrile . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems .

- Electronic Effects: The formyl group’s position (C3 vs.

3-Formyl-4-propan-2-yloxybenzonitrile

- The formyl group enables participation in Knoevenagel condensations or Schiff base formation, while the isopropoxy group may serve as a directing group in electrophilic substitutions.

- Limited commercial availability suggests it is likely a niche intermediate, possibly used in tailored drug discovery or agrochemical synthesis.

4-Formyl-3-methoxybenzonitrile

- Widely available (14 global suppliers) , this compound is a versatile building block for pharmaceuticals (e.g., kinase inhibitors) and dyes.

- The methoxy group’s smaller size facilitates easier functionalization compared to bulkier isopropoxy derivatives.

Boronate Ester Analog

The compound 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile () shares structural similarities but includes a boronate ester. This group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.